molecular formula C24H22N4O6S B2963012 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-75-7

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2963012
CAS No.: 1021215-75-7
M. Wt: 494.52
InChI Key: YEGPMSWBQQGUBH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide derivative featuring a pyrazolo[3,4-b]pyridine core, substituted with a 2,3-dihydrobenzo[b][1,4]dioxin group, a 1,1-dioxidotetrahydrothiophen moiety, a furan-2-yl ring, and a methyl group. The 1,1-dioxidotetrahydrothiophen group enhances polarity and solubility, while the dihydrobenzodioxin and furan moieties may contribute to π-π interactions in biological systems .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c1-14-22-17(24(29)25-15-4-5-20-21(11-15)34-9-8-33-20)12-18(19-3-2-7-32-19)26-23(22)28(27-14)16-6-10-35(30,31)13-16/h2-5,7,11-12,16H,6,8-10,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGPMSWBQQGUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCCO5)C6CCS(=O)(=O)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S and a molecular weight of approximately 366.43 g/mol. Its structural components include:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for potential anticancer properties.
  • Pyrazolo[3,4-b]pyridine core : Associated with various biological activities including anti-inflammatory and antitumor effects.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key cellular pathways related to cancer cell proliferation and survival. For instance:

  • Aryl Hydrocarbon Receptor (AhR) Interaction : Dioxin-like compounds can activate AhR, leading to the expression of enzymes that may either detoxify carcinogens or contribute to carcinogenic processes depending on the context .

Antioxidant Properties

The presence of furan and thiophene groups in the structure suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders.

In Vitro Studies

Several studies have been conducted to assess the biological activity of similar compounds:

  • Anticancer Efficacy : A study demonstrated that related dibenzofuran derivatives exhibited cytotoxic effects on cancer cell lines such as Hep-G2 and MDA-MB-231 with IC50 values indicating significant potency against these cells .
  • Mechanistic Insights : The activation of AhR by dioxin-like compounds has been shown to lead to both protective and harmful effects in cellular systems depending on dosage and exposure duration .

Case Studies

A notable case study involved the synthesis and evaluation of dibenzofuran derivatives that showed promising anticancer activity through apoptosis induction in various cancer cell lines. The derivatives were tested against multiple targets revealing a diverse range of biological activities .

Data Summary Table

Compound NameMolecular FormulaActivity TypeIC50 (µM)Reference
Dihydrobenzo[b][1,4]dioxin derivativeC19H18N2O4SC_{19}H_{18}N_{2}O_{4}SAnticancer19.0 ± 9.0 (Hep-G2)
Rhodomeretoxin BC21H25N3O5C_{21}H_{25}N_{3}O_{5}Anticancer9.0
Polychlorinated Dibenzo-p-DioxinsVariousToxicity/AhR ActivationVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Pyrazolo[3,4-b]pyridine 1,1-dioxidotetrahydrothiophen, dihydrobenzodioxin, furan-2-yl, methyl ~522.5 (est.) High polarity (sulfone), aromatic diversity
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine Furan-2-yl, methoxyphenyl, thioether, cyano ~535.6 Thioether linkage, electron-withdrawing cyano group
AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine Bromophenyl, furan-2-yl, thioether ~594.5 Bromine substituent (enhanced lipophilicity)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl, phenyl, methyl 374.4 Simplified substituents (lower molecular weight)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine Dihydrobenzodioxin, thiazole ~359.4 Thiazole ring (potential kinase inhibition)

Key Observations :

  • The target compound’s 1,1-dioxidotetrahydrothiophen group distinguishes it from analogs with thioethers (e.g., AZ331, AZ257), offering superior solubility and metabolic stability .
  • The furan-2-yl group is a shared feature with AZ331 and AZ257, suggesting conserved aromatic interaction capabilities in biological systems .
NMR Analysis:
  • highlights that substituents in regions analogous to the target compound’s dihydrobenzodioxin and sulfone groups (e.g., positions 29–36 and 39–44) cause distinct chemical shifts. For example, the sulfone’s electron-withdrawing effect likely deshields nearby protons, altering δ values compared to non-sulfonated analogs .

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